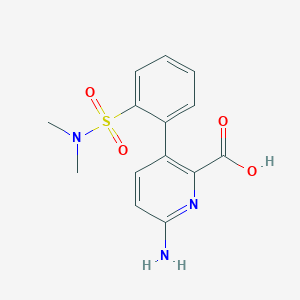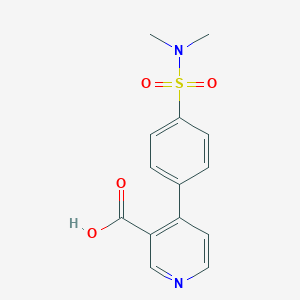
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid (6-A3-N,N-DSP) is an important chemical compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 329.4 g/mol, a melting point of 178-182 °C, and a solubility of 1.6 g/L in water. 6-A3-N,N-DSP is a derivative of picolinic acid and is widely used in biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as peptides, nucleic acids, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of organic dyes and pigments. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is used as a ligand in the study of enzyme-catalyzed reactions and as a substrate in the study of metabolic pathways.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as aminotransferases, and inhibits their activity. It is also believed that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% acts as an inhibitor of certain metabolic pathways, such as the tricarboxylic acid cycle.
Biochemical and Physiological Effects
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce levels of cholesterol and triglycerides in the blood, as well as reduce blood pressure. It has also been shown to reduce levels of inflammatory markers and to increase levels of antioxidant enzymes. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a protective effect against certain forms of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and can be stored for extended periods of time. However, it is important to note that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is a potent inhibitor of enzymes and metabolic pathways, and therefore must be used with caution.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, including its potential for use as a therapeutic agent. Another potential direction is to explore its potential applications in materials science, such as its use as a catalyst or as a reactant in the synthesis of organic dyes and pigments. Finally, further research could be conducted to explore the mechanisms of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% and its potential interactions with other compounds.
Synthesemethoden
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid by a process known as sulfonation. This process involves the reaction of picolinic acid with dimethyl sulfate in the presence of a base catalyst, such as sodium hydroxide. The reaction produces a sulfonated product, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%, which can be purified and isolated using column chromatography.
Eigenschaften
IUPAC Name |
6-amino-3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXJFOERXQVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














